Drummondin C

Description

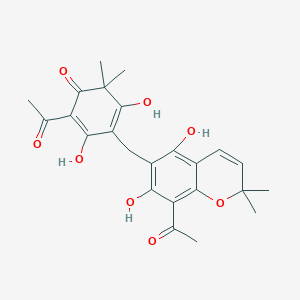

Structure

3D Structure

Properties

CAS No. |

119171-78-7 |

|---|---|

Molecular Formula |

C24H26O8 |

Molecular Weight |

442.5 g/mol |

IUPAC Name |

2-acetyl-4-[(8-acetyl-5,7-dihydroxy-2,2-dimethylchromen-6-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C24H26O8/c1-10(25)15-18(28)13(17(27)12-7-8-23(3,4)32-20(12)15)9-14-19(29)16(11(2)26)22(31)24(5,6)21(14)30/h7-8,27-30H,9H2,1-6H3 |

InChI Key |

QHMWXOJUAJSAHT-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C)O)O |

Canonical SMILES |

CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C)O)O |

Synonyms |

drummondin C |

Origin of Product |

United States |

Admet Prediction:an Integral Part of Modern Drug Design is the Early Assessment of a Compound S Absorption, Distribution, Metabolism, Excretion, and Toxicity Admet Properties. in Silico Models Can Predict These Properties for Virtual Analogues, Allowing for the Early Deselection of Candidates That Are Likely to Fail in Later Stages of Drug Development Due to Poor Pharmacokinetic Profiles or Toxicity.

While the framework for such a study is well-established in medicinal chemistry, its specific application to Drummondin C has not been reported. The synthesis of two key structural fragments of Drummondin C, 8-acetyl-5,7-dihydroxy-2,2-dimethylchromene and 5-acetyl-3-methyl-filicinic acid, confirmed that the entire molecular architecture is necessary for its antibiotic activity. researchgate.net This finding underscores the importance of the intact scaffold and suggests that subtle modifications, rather than drastic structural changes, might be the most fruitful avenue for analogue development—a task for which in silico methods are exceptionally well-suited.

The absence of published research in this specific area represents a significant opportunity for future investigation. A dedicated computational study on Drummondin C would undoubtedly accelerate the exploration of its therapeutic potential and pave the way for the development of optimized analogues.

Structure Activity Relationship Sar Studies for Drummondin C Optimization

Elucidation of Critical Structural Features for Biological Activity

The fundamental architecture of Drummondin C is a composite of two distinct heterocyclic systems linked together. A pivotal study in understanding its SAR involved the synthesis and biological evaluation of these two core structural units separately: the chromene moiety (8-acetyl-5,7-dihydroxy-2,2-dimethylchromene) and the acylphloroglucinol portion (5-acetyl-3-methyl-filicinic acid). nih.gov

The investigation revealed that when these two components were tested individually for their antimicrobial effects, they exhibited low to negligible activity against key bacterial strains like Staphylococcus aureus and Bacillus subtilis. nih.gov This finding is critically important, as it demonstrates that the potent antibacterial action of Drummondin C is not attributable to one specific part of the molecule but arises from the synergistic interplay of the two connected units. The covalent linkage of the chromene and filicinic acid derivatives creates a unique three-dimensional structure that is essential for its biological mechanism. This establishes the entire integrated scaffold as the primary pharmacophore.

Table 1: Biological Activity of Drummondin C and its Constituent Units

| Compound Name | Structure | Biological Activity (Antibacterial) | Source |

| Drummondin C | 8-acetyl-5,7-dihydroxy-2,2-dimethylchromene linked to 5-acetyl-3-methyl-filicinic acid | Significant | nih.gov |

| 8-acetyl-5,7-dihydroxy-2,2-dimethylchromene | Chromene unit | Low / Inactive | nih.gov |

| 5-acetyl-3-methyl-filicinic acid | Acylphloroglucinol unit | Low / Inactive | nih.gov |

Impact of Core Scaffold Modifications on Potency and Selectivity

While comprehensive studies detailing a wide range of modifications to the Drummondin C core scaffold are limited in the available literature, the existence of other naturally occurring, potent antibacterial Drummondins provides insight into the scaffold's importance. Compounds such as Drummondin D, E, and F, which are also filicinic acid derivatives isolated from Hypericum drummondii, possess strong antibiotic activity. mdpi.com The conservation of the fundamental acylphloroglucinol framework across these active analogs underscores its critical role in conferring antibacterial efficacy.

Modifications to a core scaffold can profoundly affect a molecule's interaction with its biological target. Changes in the size, shape, or flexibility of the scaffold can alter the binding affinity and specificity. For acylphloroglucinols like Drummondin C, the scaffold properly orients the crucial functional groups into the three-dimensional space required for target engagement. Any significant alteration, such as changing the nature of the rings or the linker connecting them, would likely disrupt this optimal presentation and reduce or eliminate biological activity. The development of synthetic analogs would be necessary to fully map out the tolerance for scaffold modifications, potentially leading to derivatives with improved selectivity for bacterial targets over host cells.

Role of Specific Functional Groups in Mediating Biological Effects

The biological effects of a molecule are often dictated by its functional groups, which are the primary sites of interaction with biological macromolecules. nih.govresearchgate.net For Drummondin C, several functional groups are predicted to be key mediators of its antibacterial activity.

Hydroxyl (-OH) Groups: The phenolic hydroxyl groups on the chromene ring are likely critical. These groups are excellent hydrogen bond donors and acceptors, enabling them to form strong interactions with amino acid residues in the active site of a target protein. ekb.eg Such hydrogen bonds are fundamental for the stable binding of a ligand to its receptor.

Acetyl (CH₃CO-) Groups: The two acetyl groups, one on each major ring system, contribute to the electronic and steric profile of the molecule. They are electron-withdrawing and can participate in dipole-dipole interactions or hydrogen bonding. Their size and placement are likely optimized for fitting into specific pockets within the biological target. Modification or removal of these groups would be a key step in SAR studies to determine their precise contribution to potency.

Methyl (-CH₃) Groups: The gem-dimethyl group on the chromene ring and the methyl group on the filicinic acid moiety contribute to the molecule's lipophilicity. This property is crucial for its ability to permeate bacterial cell membranes to reach an intracellular target. These groups also create specific steric bulk that may be necessary for a snug fit within a binding site.

The introduction of a functional group can significantly alter the biological properties of a parent molecule. researchgate.net Systematic modification of each of these groups—for instance, by altering the length of the acyl chain, changing the position of hydroxyl groups, or replacing methyl groups with other alkyl groups—would provide a detailed understanding of their individual roles in mediating the antibacterial effects of Drummondin C.

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a paramount factor in determining biological activity. nih.gov The interaction between a drug and its target is highly specific, akin to a lock and key, where only one enantiomer (a non-superimposable mirror image) may fit correctly. mdpi.com

Computational Approaches to SAR

In modern drug discovery, computational methods are indispensable for accelerating the process of lead optimization by predicting the biological activity of novel compounds and providing insight into their mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.net By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of molecules with known activities, a statistical model can be built to predict the activity of new, untested analogs. nih.gov

For Drummondin C, a 3D-QSAR study could be particularly insightful. This approach considers the three-dimensional properties of the molecules, providing a more detailed picture of the structural requirements for activity. nih.gov A 3D-QSAR model for Drummondin C analogs could generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for biological activity. This information would be invaluable for rationally designing new derivatives with enhanced potency. While specific QSAR models for Drummondin C are not yet reported in the literature, the methodology has been successfully applied to numerous other classes of antibiotics to guide their optimization. nih.govnih.gov

Molecular docking is a computational method used to predict the preferred binding orientation of a small molecule (ligand) to its macromolecular target (e.g., a protein or DNA). visionpublisher.info This technique is instrumental in SAR studies for hypothesizing a compound's mechanism of action. For Drummondin C, which shows potent activity against Gram-positive bacteria, a likely target is an essential bacterial enzyme such as DNA gyrase, a validated target for many antibiotics. nih.govnih.gov In silico docking of Drummondin C into the active site of bacterial DNA gyrase could reveal plausible binding modes, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.gov This provides a structural basis for the observed activity and can explain why certain functional groups are essential.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the Drummondin C-target complex over time. mdpi.com MD simulations provide a more realistic representation of the biological environment by modeling the movements of atoms in the ligand, protein, and surrounding solvent. visionpublisher.infonih.gov These simulations can assess the stability of the binding pose predicted by docking and reveal conformational changes in the protein upon ligand binding. nih.gov For instance, an MD simulation could model the interaction of Drummondin C with a bacterial cell membrane to investigate its ability to permeate the cell and reach an intracellular target. mdpi.com Such computational studies, while not yet published specifically for Drummondin C, represent a powerful avenue for elucidating its mechanism and guiding the design of more effective analogs.

In Silico Advancement in Drummondin C Analogue Design Remains an Unexplored Frontier

Despite the recognized biological potential of Drummondin C, a comprehensive exploration of its structure-activity relationship (SAR) through modern computational methods has yet to be documented in publicly available scientific literature. As of late 2025, dedicated studies on the in silico screening, predictive modeling, and subsequent design of novel Drummondin C analogues are conspicuously absent from peer-reviewed research.

The optimization of a lead compound like Drummondin C would typically involve a robust computational workflow. This process, essential for accelerating drug discovery and reducing developmental costs, systematically combines predictive modeling and virtual screening to identify promising derivatives with enhanced efficacy and improved pharmacokinetic profiles. However, the application of these powerful techniques to Drummondin C remains a prospective endeavor.

A hypothetical approach to the computational design of Drummondin C analogues would likely encompass several key stages:

Advanced Analytical Methodologies for Drummondin C Research

Chromatographic Quantification and Purity Assessment

Chromatographic techniques are fundamental in the analysis of Drummondin C, allowing for its separation from related compounds and precise measurement of its concentration and purity.

Advanced HPLC-UV/DAD Methods for Purity and Concentration

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a cornerstone for the quality control of Drummondin C. This method offers high resolution and sensitivity for both quantification and purity evaluation. rsc.orgnih.govresearchgate.netnih.govresearchgate.netbrazilianjournals.com.brmdpi.comresearchgate.net

The purity of a Drummondin C sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp peak with minimal secondary peaks. The DAD detector enhances this analysis by providing spectral information for each peak, which can help in identifying and differentiating impurities from the main compound. researchgate.net The concentration of Drummondin C in a solution can be accurately determined by creating a calibration curve with standards of known concentrations. brazilianjournals.com.br

A typical HPLC-DAD analysis of Drummondin C would involve the following parameters:

| Parameter | Value/Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at a wavelength corresponding to the UV maxima of Drummondin C |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) for Volatile Derivatives or Related Compounds

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govyoutube.commdpi.comsmu-ogl.comyoutube.com Drummondin C, being a relatively large and polar molecule, is not directly amenable to GC analysis due to its low volatility. However, GC can be employed for the analysis of volatile derivatives of Drummondin C or smaller, related volatile compounds that might be present in a sample. nih.gov

To make Drummondin C suitable for GC analysis, a derivatization step is necessary to convert its polar hydroxyl groups into less polar, more volatile ethers or esters. mdpi.com Common derivatization reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. After derivatization, the resulting volatile compound can be separated and detected by GC, often coupled with a mass spectrometer (GC-MS) for structural confirmation. mdpi.com

Chiral Chromatography for Enantiomeric Purity Determination

Drummondin C possesses multiple stereocenters, meaning it can exist as different stereoisomers, including enantiomers. Since enantiomers often exhibit different biological activities, determining the enantiomeric purity of a Drummondin C sample is critical. nih.govnih.govmdpi.comresearchgate.net Chiral chromatography is the primary technique used for this purpose. nih.govnih.govmdpi.comresearchgate.net

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov The choice of CSP is crucial and often requires screening of various types, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptides. mdpi.com The separation can be performed using normal-phase, reversed-phase, or polar organic mobile phases. mdpi.com The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

High-Resolution Spectrometric Techniques for Complex Mixture Analysis and Metabolite Profiling

High-resolution spectrometric techniques are indispensable for the unambiguous identification and structural elucidation of Drummondin C, especially within complex biological extracts from plants like Hypericum drummondii. researchgate.netnih.govcu.edu.egresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. uci.eduspectroscopyonline.comrsc.org This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. uci.eduspectroscopyonline.com For Drummondin C, HRMS is used to confirm its molecular formula by comparing the experimentally measured mass to the theoretically calculated mass. This is a critical step in its identification and characterization, particularly when dealing with novel compounds isolated from natural sources. uci.edursc.org

A hypothetical HRMS result for the protonated molecule of Drummondin C ([M+H]⁺) is presented below:

| Parameter | Value |

| Molecular Formula | C₂₈H₃₈O₆ |

| Calculated m/z | 471.2741 |

| Measured m/z | 471.2738 |

| Mass Accuracy (ppm) | -0.64 |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule. nih.govucdavis.edunih.govnih.govverdeanalitica.com.brtaylorandfrancis.com In an MS/MS experiment, the ion of interest (the precursor ion, in this case, the protonated Drummondin C molecule) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then detected. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms and the presence of specific functional groups. nih.govwvu.eduyoutube.comnih.govmdpi.com

The analysis of the MS/MS spectrum of Drummondin C would reveal characteristic losses of side chains and cleavages within the polycyclic core, providing definitive structural confirmation. This technique is particularly valuable for distinguishing between isomers that have the same elemental composition but different arrangements of atoms.

A representative table of expected major fragment ions for Drummondin C in an MS/MS experiment is shown below:

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 471.27 | 415.21 | C₄H₆O |

| 471.27 | 359.15 | C₈H₁₂O |

| 471.27 | 271.13 | C₁₂H₁₈O₂ |

NMR Spectroscopy for Identification of Metabolites and Degradation Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including the metabolites and degradation products of Drummondin C. numberanalytics.com While one-dimensional (1D) NMR provides initial structural information, two-dimensional (2D) NMR experiments are often essential for unambiguously identifying complex molecules formed through metabolic or degradation pathways. numberanalytics.comnumberanalytics.com

Detailed research findings on the application of NMR for metabolite identification have demonstrated the power of various 2D NMR techniques. For instance, Correlation Spectroscopy (COSY) is used to identify proton-proton couplings, revealing adjacent protons in a molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons (typically 2-3 bonds). These techniques are instrumental in piecing together the molecular fragments of metabolites. numberanalytics.com

In the context of Drummondin C, if it were to undergo metabolic transformation such as hydroxylation or glycosylation, NMR would be key to determining the exact position of these modifications on the core structure. For example, a downfield shift in the ¹³C NMR spectrum and the appearance of a new proton signal in the ¹H NMR spectrum, coupled with HMBC correlations, could pinpoint the site of hydroxylation.

The identification of unknown metabolites often involves comparing the NMR data of the suspected metabolite with that of the parent compound, Drummondin C. nih.gov Significant changes in chemical shifts and coupling constants provide clues to the structural modifications. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the stereochemistry of the metabolites, which is often crucial for their biological activity. numberanalytics.com

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for a Putative Drummondin C Metabolite

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 | 7.25 (d, J=8.0 Hz) | 120.5 | H-1 to C-3, C-4a |

| 2 | 6.80 (d, J=8.0 Hz) | 115.2 | H-2 to C-4, C-8b |

| 4 | - | 155.8 (quaternary) | - |

| 5-OH | 9.50 (s) | - | H-5-OH to C-4, C-5, C-5a |

| 6 | 4.50 (t, J=6.5 Hz) | 75.3 | H-6 to C-5, C-7 |

| 7 | 1.80 (m) | 30.1 | H-7 to C-6, C-8 |

This table is interactive. Users can sort the data by clicking on the column headers.

Integrated and Hyphenated Analytical Platforms

The complexity of biological and environmental samples often requires the combination of separation techniques with powerful spectroscopic detectors. These "hyphenated" techniques provide a more comprehensive analysis than either technique alone.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that directly couples the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the structural elucidation power of NMR spectroscopy. mdpi.comnews-medical.net This integration allows for the online acquisition of NMR spectra of compounds as they elute from the chromatography column, which is particularly useful for analyzing complex mixtures containing Drummondin C and its derivatives without the need for tedious offline isolation. mdpi.comnih.gov

The process involves directing the eluent from the LC system through a specialized flow-cell within the NMR spectrometer. As a compound of interest passes through the flow-cell, its NMR spectrum is recorded. This is highly advantageous for identifying unstable or transient metabolites that might degrade during a lengthy isolation process. news-medical.net

There are different modes of LC-NMR operation, including on-flow, stopped-flow, and loop-collection. In on-flow mode, spectra are acquired continuously as the eluent flows through the probe. For compounds present at low concentrations, the stopped-flow mode can be employed, where the chromatographic flow is halted when the peak of interest is in the NMR flow-cell, allowing for longer acquisition times and the use of more sensitive 2D NMR experiments. globalresearchonline.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like many natural products, derivatization is often required to increase their volatility and thermal stability for GC analysis. mdpi.comnih.gov Tandem Mass Spectrometry (GC-MS/MS) adds another layer of selectivity and sensitivity, making it highly suitable for the trace analysis of compounds like Drummondin C in complex matrices such as plant extracts or soil samples. gcms.cz

In a typical GC-MS/MS workflow for Drummondin C analysis, the sample extract would first be derivatized, for example, through silylation, to make the compound amenable to gas chromatography. mdpi.com The derivatized sample is then injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. As each compound elutes from the GC column, it enters the mass spectrometer.

The first mass spectrometer (MS1) selects the molecular ion or a characteristic fragment ion of the derivatized Drummondin C. This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for accurate quantification even at very low concentrations. gcms.cz

Table 2: Example of a GC-MS/MS Method for the Analysis of a Derivatized Drummondin C Analog

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Derivatized Drummondin C | 456.2 | 289.1 | 147.1 | 20 |

| Internal Standard | 460.2 | 293.1 | 147.1 | 20 |

This table is interactive. Users can sort the data by clicking on the column headers.

Emerging Analytical Technologies for Chemical Compound Characterization

The field of analytical chemistry is continually evolving, with new technologies emerging that promise to enhance the characterization of natural products like Drummondin C.

One of the most significant recent advancements is the integration of high-resolution mass spectrometry (HRMS) with artificial intelligence (AI) and machine learning (ML) algorithms. drugtargetreview.comcas.org These approaches can rapidly analyze vast datasets from LC-MS/MS experiments to identify known compounds through database matching and even predict the structures of novel compounds de novo from their fragmentation patterns. drugtargetreview.com This technology could accelerate the discovery of new Drummondin analogs and their metabolites.

Another emerging area is the use of ion mobility spectrometry-mass spectrometry (IMS-MS). This technique separates ions not only by their mass-to-charge ratio but also by their size and shape (collisional cross-section). This additional dimension of separation can resolve isomeric compounds that are indistinguishable by mass spectrometry alone, providing deeper insights into the chemical diversity of a sample. drugtargetreview.com

Furthermore, advances in NMR technology, such as the development of cryogenic probes and higher field magnets, continue to push the limits of sensitivity, enabling the analysis of ever-smaller sample quantities. numberanalytics.com The combination of these emerging technologies into integrated 'omics' platforms, which combine data from genomics, transcriptomics, proteomics, and metabolomics, will provide a holistic understanding of the biosynthesis, biological role, and metabolism of natural products like Drummondin C. nih.govnih.gov

Future Research Directions and Translational Perspectives for Drummondin C

Exploration of Uninvestigated Biological Activities

While Drummondin C is known for its antibacterial properties, its structural complexity suggests it may possess other valuable biological activities that warrant investigation. nih.gov

Antiviral Potential: The emergence of drug-resistant viruses necessitates a continuous search for new antiviral agents. nih.gov Related natural products have shown promise in this area. For instance, an in silico study identified Drummondin E, a structurally related compound, as a potential inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. nih.gov This suggests that Drummondin C should be screened against a diverse panel of viruses, particularly RNA viruses where the RdRp enzyme can be a specific target. nih.gov Research into other natural compounds has shown that they can interfere with various stages of the viral life cycle, including attachment to host cells and viral entry, providing a framework for testing Drummondin C. mdpi.com The strategy of repurposing existing drugs, such as those for Hepatitis C, has also shown success in boosting antiviral activity against other viruses, highlighting the potential for combination studies. sciencefeatured.com

Expanded Antifungal Spectrum: The global health threat posed by multidrug-resistant fungi, such as Candida auris, underscores the urgent need for novel antifungal drugs. frontiersin.orgnih.govmdpi.com Although the activity of Drummondin C against fungi has not been extensively reported, its efficacy against bacteria suggests its potential as a broad-spectrum antimicrobial. Future studies should evaluate Drummondin C against a wide range of pathogenic fungi, including various Candida species, Aspergillus species, and other emerging threats. frontiersin.orgnih.gov Research into other novel antifungal agents has focused on mechanisms like disrupting fungal cell membrane integrity and inhibiting biofilm formation, which are promising avenues to explore for Drummondin C. frontiersin.orgmdpi.com

Development of Novel and Scalable Synthetic Strategies

A significant bottleneck in the comprehensive study of many natural products is the limited supply from their natural source. Early research involved the synthesis of the two key structural units of Drummondin C—8-acetyl-5,7-dihydroxy-2,2-dimethylchromene and 5-acetyl-3-methyl-filicinic acid—to confirm that both components are essential for its antibiotic activity. nih.gov However, a complete, scalable total synthesis has yet to be developed.

Future efforts must focus on creating efficient and high-yield synthetic pathways. A robust synthetic strategy would not only provide a sustainable supply of Drummondin C for extensive biological testing but also enable the creation of a library of structural analogs. These analogs could be used for structure-activity relationship (SAR) studies to identify derivatives with enhanced potency, improved selectivity, or a broader spectrum of activity.

Advanced Mechanistic Studies using "Omics" Technologies

Understanding the precise mechanism of action is crucial for the development of any therapeutic agent. Modern "omics" technologies offer powerful, unbiased approaches to elucidate how Drummondin C interacts with biological systems at a molecular level. nih.gov

The molecular target(s) of Drummondin C within bacterial cells remain unknown. Chemical proteomics is a powerful technology for identifying the direct binding partners of small molecules within the entire proteome. nih.govnih.govmdpi.com

Methodologies such as affinity chromatography coupled with mass spectrometry can be employed. nih.govnih.gov In this approach, Drummondin C would be immobilized on a solid support (like magnetic beads) to "fish" for its protein targets from a lysate of susceptible bacteria (e.g., Staphylococcus aureus). The captured proteins are then identified using advanced mass spectrometry. nih.gov Other techniques like Drug Affinity Responsive Target Stability (DARTS) or Cellular Thermal Shift Assay (CETSA) could also be used, which identify targets based on changes in protein stability upon ligand binding. europeanreview.org Identifying the direct protein targets is a critical step to understand its mechanism of action and potential off-target effects. mdpi.comyoutube.com

Metabolomics, the large-scale study of small molecules (metabolites), can provide insights into both the production of Drummondin C and its effects on cellular metabolism. nih.gov

Biosynthesis: By analyzing the metabolome of Hypericum drummondii, researchers could identify the precursor molecules and metabolic pathways involved in the biosynthesis of Drummondin C. This knowledge is invaluable for potential biotechnological production through engineered host organisms. Studies on other natural products have successfully used metabolomics to understand and optimize their synthesis. mdpi.comnih.gov

Cellular Effects: Treating bacteria with Drummondin C and analyzing the resulting changes in their metabolome can reveal which metabolic pathways are disrupted. mdpi.com For example, a significant accumulation or depletion of specific amino acids, lipids, or central carbon metabolism intermediates would point towards the cellular processes affected by the compound. nih.govmdpi.com This approach provides a functional readout of the drug's impact on the target organism. researchgate.net

Transcriptomics involves analyzing the complete set of RNA transcripts in a cell, providing a snapshot of gene expression at a specific moment. nih.gov By comparing the transcriptomes of bacteria before and after treatment with Drummondin C, researchers can identify which genes are upregulated or downregulated in response to the compound. nih.govmdpi.com

This can reveal the cellular stress responses and survival strategies activated by the bacteria. biorxiv.org For instance, the upregulation of genes involved in cell wall repair, efflux pumps, or specific metabolic pathways could provide clues about the drug's mechanism and potential resistance pathways. frontiersin.org Single-cell transcriptomics could further dissect heterogeneous responses within a bacterial population. biorxiv.orgfrontiersin.org

Interdisciplinary and Collaborative Research Opportunities

Maximizing the potential of Drummondin C requires a multidisciplinary approach. Future success will depend on fostering collaborations between experts in various fields:

Natural Product Chemists and Synthetic Chemists: To isolate, characterize, and synthesize Drummondin C and its analogs.

Microbiologists and Virologists: To conduct extensive screening for new biological activities and perform detailed microbiological studies.

Chemical Biologists and Proteomics Experts: To identify molecular targets and elucidate the mechanism of action. mdpi.com

Computational Biologists and Bioinformaticians: To analyze complex "omics" datasets and model drug-target interactions. nih.gov

Such interdisciplinary programs, often structured as collaborative research projects or summer research programs for students, are essential for translating a promising natural product from a laboratory finding into a potential therapeutic lead. columbia.edu

Q & A

Q. What are the primary methodologies for isolating and characterizing Drummondin C from natural sources?

Drummondin C isolation typically involves solvent extraction followed by chromatographic techniques such as HPLC or column chromatography, guided by bioassay-directed fractionation. Structural elucidation employs spectroscopic methods:

Q. How can researchers assess the drug-likeness and ADMET properties of Drummondin C?

Computational tools like SwissADME or ADMETlab are used to predict:

- Lipinski’s Rule of Five compliance (molecular weight, logP, hydrogen bond donors/acceptors).

- Toxicity (e.g., hepatotoxicity via ProTox-II), bioavailability, and blood-brain barrier penetration. Experimental validation includes in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. What in vitro assays are suitable for preliminary evaluation of Drummondin C’s biological activity?

- Enzyme inhibition assays : Dose-response curves (IC₅₀) against target proteins (e.g., SARS-CoV-2 RdRp analogs).

- Cell viability assays (MTT/XTT) to screen for cytotoxicity.

- Antimicrobial susceptibility testing (MIC/MBC) for pathogens like Candida auris .

Advanced Research Questions

Q. How should researchers design molecular dynamics (MD) simulations to study Drummondin C-protein interactions?

- System setup : Use software like GROMACS or AMBER with force fields (CHARMM36/GAFF2). Solvate the protein-ligand complex in a TIP3P water box.

- Simulation parameters : Run 100 ns trajectories at 310 K, 1 atm pressure. Analyze RMSD, RMSF, and hydrogen bond retention (e.g., ≥95% contact retention for key residues like Asp 618 in SARS-CoV-2 RdRp) .

- Validation : Compare binding free energies (MM/PBSA) with experimental IC₅₀ values to confirm computational reliability .

Q. How can contradictions between computational predictions and experimental results for Drummondin C be resolved?

- Replicate assays : Ensure experimental conditions (pH, temperature, solvent) match simulation parameters.

- Meta-analysis : Apply heterogeneity metrics (I² statistic) to quantify variability across studies. If I² > 50%, explore moderators like assay type or ligand protonation states .

- Structure-activity relationship (SAR) studies : Synthesize analogs to test hypotheses generated by docking poses (e.g., hydrogen bond donor/acceptor mismatches) .

Q. What strategies optimize the reproducibility of Drummondin C’s pharmacological data across labs?

- Standardize protocols : Adopt CONSORT-like guidelines for in vitro assays (e.g., minimum three biological replicates).

- Data transparency : Share raw NMR/MS spectra and MD trajectory files via repositories like Zenodo.

- Negative controls : Include known inhibitors (e.g., remdesivir for RdRp studies) to calibrate assay sensitivity .

Methodological Guidance

Q. How to systematically review conflicting evidence on Drummondin C’s mechanism of action?

Follow PRISMA guidelines:

- Search strategy : Use keywords (e.g., “Drummondin C” AND “antiviral” AND “molecular docking”) across PubMed, Scopus, and Embase.

- Risk of bias assessment : Apply Cochrane’s ROBINS-I tool to evaluate study design flaws (e.g., incomplete blinding in in vivo studies).

- Quantitative synthesis : Perform subgroup analysis by protein target or organism to identify context-dependent effects .

Q. What statistical approaches are recommended for analyzing dose-response data in Drummondin C studies?

- Non-linear regression : Fit data to log(inhibitor) vs. response models (variable slope) in GraphPad Prism.

- Outlier detection : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates.

- Power analysis : Precalculate sample sizes (G*Power) to ensure statistical robustness .

Data Management and Reporting

Q. How to structure a data management plan (DMP) for Drummondin C research?

Include:

Q. What are the best practices for visualizing Drummondin C’s molecular interactions in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.